molecular formula C10H12O2 B2482767 3,4-dihydro-2H-1-benzopyran-4-ylmethanol CAS No. 33313-82-5

3,4-dihydro-2H-1-benzopyran-4-ylmethanol

Cat. No.: B2482767
CAS No.: 33313-82-5
M. Wt: 164.204
InChI Key: JCIBYIVDOVFNJS-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1-benzopyran-4-ylmethanol is an organic compound belonging to the class of benzopyrans It is characterized by a benzopyran ring system with a methanol group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1-benzopyran-4-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with an appropriate alkene in the presence of a catalyst to form the benzopyran ring system. The methanol group can then be introduced through a subsequent reduction reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. Catalysts and reaction conditions are carefully selected to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1-benzopyran-4-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzopyran ring can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

3,4-Dihydro-2H-1-benzopyran-4-ylmethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1-benzopyran-4-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through modulation of enzyme activity, interaction with cellular receptors, or alteration of signaling pathways. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1-benzopyran-2-one:

    2H-1-Benzopyran, 3,4-dihydro-: Another benzopyran derivative with different substituents.

Uniqueness

3,4-Dihydro-2H-1-benzopyran-4-ylmethanol is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,4-dihydro-2H-chromen-4-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8,11H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIBYIVDOVFNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (3.45 g) in THF (400 ml) was added dropwise a solution of ethyl chroman-4-ylacetate (10.0 g) in THF (50 ml) under ice-cooling, and the mixture was stirred at room temperature for 1 hr. To the reaction mixture were added water (3.45 ml), 15% aqueous sodium hydroxide solution (3.45 ml) and water (10 ml), and the mixture was filtered, washed with ethyl acetate, and concentrated under reduced pressure to give chroman-4-ylmethanol (7.58 g).
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.45 mL
Type
reactant
Reaction Step Three
Quantity
3.45 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

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